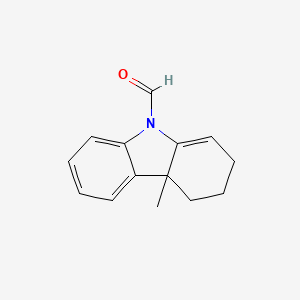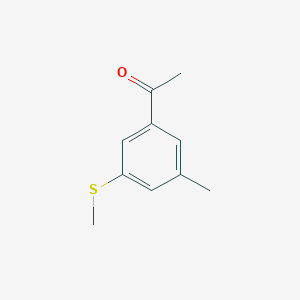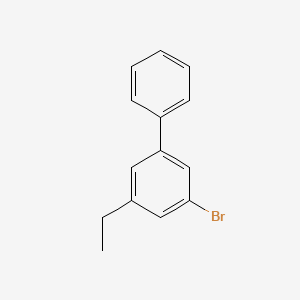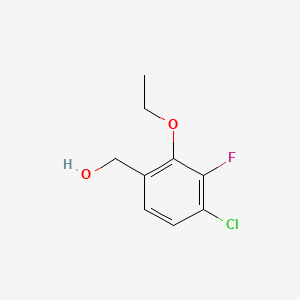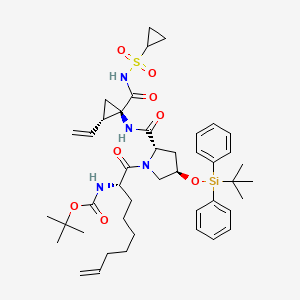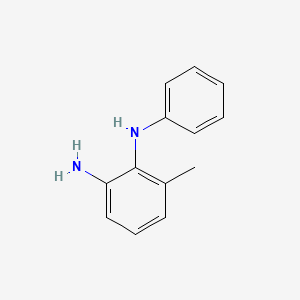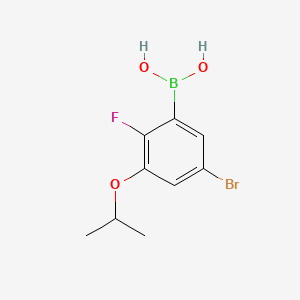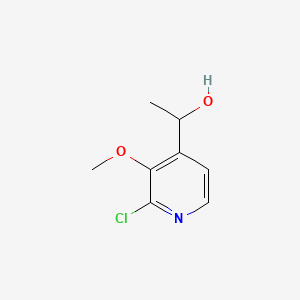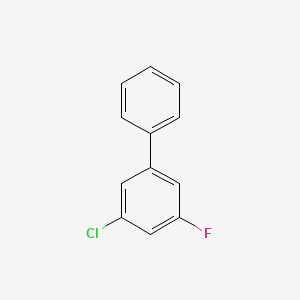
3-Chloro-5-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom at the 3-position and a fluorine atom at the 5-position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura cross-coupling reaction . This method involves the coupling of 3-chloro-5-iodobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 3-Chloro-5-fluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include biphenyl derivatives with various substituents replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include hydrogenated biphenyl derivatives with reduced aromaticity.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluoro-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated biphenyls on biological systems. It can be used to investigate the interactions of biphenyl derivatives with enzymes and receptors.
Medicine: While not a drug itself, 3-Chloro-5-fluoro-1,1’-biphenyl can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the chlorine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of these halogens can affect the electron density of the benzene rings, making the compound more or less reactive towards nucleophiles and electrophiles.
In biological systems, the compound may interact with enzymes and receptors through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological processes.
Comparison with Similar Compounds
- 3-Chloro-4-fluoro-1,1’-biphenyl
- 3-Chloro-5-fluoro-1,1’-biphenyl-4-carbaldehyde
- 3-Chloro-5-fluoro-1,1’-biphenyl-4-ylboronic acid
Comparison: 3-Chloro-5-fluoro-1,1’-biphenyl is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and physical properties. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and resistance to degradation compared to similar compounds with different halogen substitutions .
Properties
Molecular Formula |
C12H8ClF |
|---|---|
Molecular Weight |
206.64 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H8ClF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HFXAHWQVWCOXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
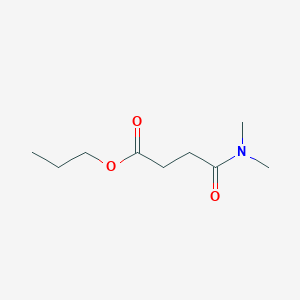
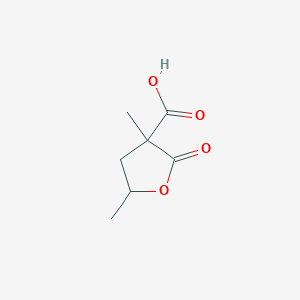
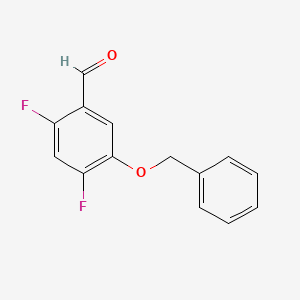
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
